(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate
Overview
Description
®-Methyl 3-hydroxy-4-(trityloxy)butanoate is an organic compound with the molecular formula C24H24O4 It is a derivative of butanoic acid and features a trityloxy group, which is a triphenylmethoxy substituent, attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate typically involves the esterification of ®-3-hydroxy-4-(trityloxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trityloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux.
Major Products Formed
Oxidation: ®-Methyl 3-oxo-4-(trityloxy)butanoate.
Reduction: ®-Methyl 3-hydroxy-4-(trityloxy)butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
®-Methyl 3-hydroxy-4-(trityloxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trityloxy group can enhance the compound’s stability and facilitate its binding to target molecules, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-(trityloxy)butanoate: Lacks the ®-configuration, which may affect its stereochemical interactions.
Ethyl 3-hydroxy-4-(trityloxy)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-hydroxy-4-(phenylmethoxy)butanoate: Features a phenylmethoxy group instead of a trityloxy group.
Uniqueness
®-Methyl 3-hydroxy-4-(trityloxy)butanoate is unique due to its specific ®-configuration and the presence of the trityloxy group, which confer distinct stereochemical properties and reactivity compared to similar compounds. These features make it valuable in stereoselective synthesis and applications requiring precise molecular interactions.
Biological Activity
(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique trityloxy group, which contributes to its stability and solubility. The compound's molecular formula is CHO, and it has a molecular weight of 302.37 g/mol.
The biological activity of this compound primarily involves the modulation of key enzymatic pathways related to lipid metabolism. It has been shown to inhibit glucosylceramide synthase (GCS), an enzyme crucial for glycosphingolipid biosynthesis. Inhibition of GCS leads to alterations in cellular membrane composition and signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, with an IC value of approximately 15 µM after 48 hours of exposure.
In Vivo Studies
Animal model studies have further elucidated the compound's biological effects. In a murine model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. The observed antitumor activity was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes with enhanced tumor regression rates compared to chemotherapy alone .
- Case Study on Mechanistic Insights : Research focusing on the molecular mechanisms revealed that this compound modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Properties
IUPAC Name |
methyl (3R)-3-hydroxy-4-trityloxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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